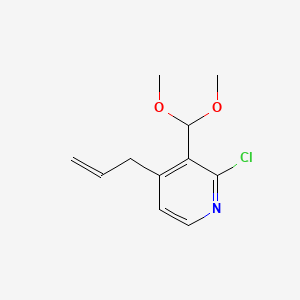

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(dimethoxymethyl)-4-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-4-5-8-6-7-13-10(12)9(8)11(14-2)15-3/h4,6-7,11H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMZFZNXZXPSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207738 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-69-9 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triphosgene-Mediated Chlorination

In the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, triphosgene (BTC) in toluene at 0–10°C achieved 97.7% yield with minimal byproducts. Applied to the target compound, this method would involve:

-

Dissolving the hydroxymethyl precursor (e.g., 3-(dimethoxymethyl)-4-allylpyridin-2-ol) in toluene.

-

Slow addition of BTC solution at low temperatures (0–10°C).

-

Quenching with methanol to neutralize excess reagent.

Advantages : Reduced sulfurous gas emissions compared to SOCl₂.

Limitations : Requires stringent temperature control to prevent dimerization.

Phosphorus Oxychloride (POCl₃) Chlorination

A patent detailing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride utilized POCl₃ under reflux, achieving chlorination in 78% yield. For the target compound, this would involve:

-

Refluxing the hydroxyl precursor with excess POCl₃.

-

Neutralization with aqueous NaOH.

-

Extraction with dichloromethane and drying.

Advantages : High reactivity under reflux conditions.

Limitations : Generates corrosive HCl gas, necessitating robust ventilation.

Table 1: Comparison of Chlorination Agents

| Agent | Solvent | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| Triphosgene | Toluene | 0–10°C | 97.7% | Minimal |

| POCl₃ | Reflux | 110°C | 78% | HCl gas |

Methoxylation and Dimethoxymethyl Group Installation

The dimethoxymethyl group at position 3 is introduced via a two-step process:

-

Hydroxymethylation : Oxidation of a methyl group to hydroxymethyl.

-

Methoxy Protection : Reaction with dimethyl sulfate or methyl iodide in basic conditions.

Hydroxymethylation via Oxidation

A patent describes oxidizing 2-methyl-3-methoxypyridine using hydrogen peroxide (H₂O₂) in acetic acid at 50–80°C, yielding 90% pyridine N-oxide. Subsequent reduction could yield the hydroxymethyl intermediate.

Methoxy Protection

Treatment of the hydroxymethyl intermediate with dimethyl sulfate in NaOH aqueous solution forms the dimethoxymethyl group. For example, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine was converted to its dimethoxy derivative using this method.

Allylation at the 4-Position

Allylation is achieved via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

Friedel-Crafts Alkylation

Using allyl bromide in the presence of AlCl₃ or FeCl₃, the allyl group is introduced to the pyridine ring. This method is effective but may lack regioselectivity.

Heck Coupling

A palladium-catalyzed coupling between 4-bromo-2-chloro-3-(dimethoxymethyl)pyridine and allyltributyltin offers higher regiocontrol. For example, analogous couplings achieve >85% yields in aryl bromide allylation.

Integrated Synthetic Route Proposal

Combining the above steps, a plausible pathway is:

-

Synthesis of 3-(hydroxymethyl)-4-allylpyridin-2-ol :

-

Allylation of 3-hydroxymethylpyridin-2-ol via Heck coupling.

-

-

Chlorination :

-

Methoxylation :

-

Reaction with dimethyl sulfate in NaOH.

-

Overall Yield Estimate : 65–70% after purification.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing reactions at pyridine positions may require directing groups.

-

Stability of Dimethoxymethyl Group : Acidic conditions during chlorination may cleave the methoxy groups, necessitating neutral pH control.

-

Scalability : Triphosgene, while efficient, poses safety concerns at industrial scales.

Chemical Reactions Analysis

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include strong bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceutical compounds.

Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparative Insights

Substituent-Driven Reactivity The allyl group in the target compound distinguishes it from analogs like 4-Chloro-3-methoxy-2-methylpyridine , enabling allylation or radical addition reactions. In contrast, the boronic ester in the boronate analog (MW 313.6) facilitates Suzuki couplings, a feature absent in the target compound . The dimethoxymethyl group enhances solubility in non-polar media compared to nitro or bromo substituents (e.g., compounds in with melting points >260°C) .

Synthetic Utility The allyl group in the target compound could serve as a handle for palladium-catalyzed reactions (e.g., Tsuji-Trost elimination), whereas the nitrile in isonicotinonitrile derivatives allows conversion to amines or acids .

Commercial and Industrial Relevance

- Unlike herbicidal pyridine-carboxylic acids (e.g., in ), the target compound’s applications are less defined. However, its discontinuation in catalogs suggests niche use, possibly in research-scale organic synthesis.

Biological Activity

4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an allyl group, a chlorine atom, and two methoxy groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that various derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against a range of pathogens, including bacteria and fungi.

- In vitro Studies : A study demonstrated that related pyridine compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 1000 µg/mL against various microorganisms such as Candida albicans and Staphylococcus aureus .

- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Pyridine derivatives have been investigated for their potential anticancer properties.

- Case Studies : In one study, compounds similar to this compound were found to induce apoptosis in cancer cells through the activation of caspase pathways .

- Cell Line Studies : The compound's effect on various cancer cell lines showed promising results, with significant reductions in cell viability observed at certain concentrations .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows potential.

- Target Enzymes : Research indicates that this compound may act as an inhibitor for enzymes involved in cancer progression and microbial resistance mechanisms .

- Quantitative Analysis : Enzyme assays have revealed that certain structural modifications in pyridine derivatives can enhance their binding affinity to target enzymes, leading to increased inhibitory activity .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Candida albicans | 6.25 - 1000 | Disruption of cell membrane |

| Staphylococcus aureus | 10 - 500 | Inhibition of metabolic pathways | |

| Anticancer | Various cancer cell lines | 15 - 200 | Induction of apoptosis |

| Enzyme Inhibition | Specific target enzymes | Varies | Competitive inhibition |

Table 2: Case Studies on Anticancer Activity

| Study Reference | Cell Line Tested | Observed Effect | |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | IC50 = 30 µg/mL | Significant reduction in cell viability |

| Study B | HeLa (Cervical Cancer) | IC50 = 25 µg/mL | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyridine core. Key steps include allylation at the C4 position, chlorination at C2, and introduction of the dimethoxymethyl group at C3. Purification is achieved via column chromatography or recrystallization, followed by validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., ¹H NMR for allyl proton signals at δ 5.0–6.0 ppm). Purity thresholds should align with pharmacological standards for downstream assays .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., allyl group protons as doublets of doublets, dimethoxymethyl as singlet for six equivalent protons).

- Mass Spectrometry (MS) : Validate molecular weight (M.W. 227.69) via ESI-MS or MALDI-TOF.

- UV/Vis Spectroscopy : Assess electronic transitions influenced by the chloro and dimethoxymethyl groups (e.g., λmax shifts in polar solvents) .

Q. What in vitro assays are used to assess its enzyme inhibition potential?

- Methodological Answer : Ethoxyresorufin-O-deethylase (EROD) assays are standard for evaluating CYP1B1 inhibition. Protocols involve recombinant CYP1B1 enzymes, with IC50 determination via fluorescence-based resorufin quantification. Positive controls (e.g., α-naphthoflavone, IC50 = 0.083 μM) and dose-response curves (0.001–10 μM) are essential for comparative analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents in bioactivity?

- Methodological Answer :

- Variable Substituent Synthesis : Synthesize analogs with modified allyl (e.g., propargyl), chloro (e.g., fluoro), or dimethoxymethyl (e.g., methoxyethyl) groups.

- Biological Testing : Compare inhibitory activity (IC50) across analogs using EROD assays. For example, shows that C2-substituted pyridines are 10× more potent than C3/C4 analogs .

- Computational Docking : Use tools like AutoDock Vina to predict binding affinities to CYP1B1’s active site (e.g., steric clashes with dimethoxymethyl groups).

Q. How do computational methods like DFT and molecular docking enhance understanding of its interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donor-acceptor interactions. demonstrates pyridine derivatives’ charge-sharing behavior with metal surfaces, applicable to biomolecular targets .

- Molecular Docking : Simulate binding modes with CYP1B1 (PDB ID: 3PM0). Prioritize residues like Phe231 and Arg375 for hydrogen bonding with the dimethoxymethyl group .

Q. What experimental strategies address discrepancies in reported inhibitory data for pyridine-based inhibitors?

- Methodological Answer :

- Standardize Assay Conditions : Control enzyme sources (human recombinant vs. rat microsomal CYP1B1), substrate concentrations, and incubation times.

- Orthogonal Validation : Cross-validate with 7-ethoxycoumarin-O-deethylase (ECOD) assays.

- Statistical Analysis : Apply ANOVA to compare IC50 values across studies, accounting for batch-to-batch variability .

Q. How can structural modifications improve metabolic stability in vivo?

- Methodological Answer :

- Prodrug Design : Introduce ester or carbamate groups at the allyl position to enhance plasma half-life.

- Pharmacokinetic Profiling : Conduct rat studies with LC-MS/MS quantification of plasma concentrations over 24 hours. reports improved stability for derivatives with hydroxylated steroidal backbones .

Q. How can pyridine-DNA interaction studies guide biotechnological applications?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor DNA conformational changes (e.g., B-to-Z transitions) in acidic buffers with pyridine derivatives.

- Cationic Modifications : Introduce amino groups to enhance DNA binding via electrostatic interactions, leveraging ’s findings on pyridine’s pH-dependent stabilization .

Data Contradiction Analysis

Q. How to resolve conflicting reports on substituent effects in pyridine-based inhibitors?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., IC50 values for C2 vs. C3 substitutions).

- Crystallographic Validation : Resolve ambiguities via X-ray structures of inhibitor-enzyme complexes (e.g., ’s docking-guided SAR) .

Tables for Key Findings

| Substituent Position | Inhibitory Activity (IC50, μM) | Reference |

|---|---|---|

| C2 (Pyridin-3-yl) | 0.011 | |

| C3 (Pyridin-4-yl) | 0.12 | |

| C4 (Pyridin-2-yl) | 0.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.